2-Isobutyryl-N-phenyl-3-phenylacrylamide

Description

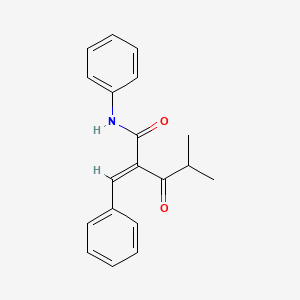

2-Isobutyryl-N-phenyl-3-phenylacrylamide (CAS: 265989-32-0) is an α,β-unsaturated amide derivative characterized by its unique structural features: an isobutyryl group at position 2, a phenyl substituent at position 3, and an N-phenyl amide moiety. Its molecular formula is C₁₉H₁₉NO₂, with a molecular weight of 293.36 g/mol . This compound is a key intermediate in synthesizing pyrrole derivatives, which are pivotal in pharmaceutical applications, such as the production of atorvastatin calcium (a cholesterol-lowering drug) . It exists as a powder with a minimum purity of 95% and is commercially available in varying quantities (5g to 100g) for laboratory use .

Synonyms include 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and (2E)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide, reflecting its structural versatility . Deuterated analogs (e.g., C₁₉H₁₄D₅NO₂) are also synthesized for isotopic labeling studies, with a molecular weight of 298.39 g/mol .

Properties

IUPAC Name |

(2E)-2-benzylidene-4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-14(2)18(21)17(13-15-9-5-3-6-10-15)19(22)20-16-11-7-4-8-12-16/h3-14H,1-2H3,(H,20,22)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMUFHBOCNIUNPT-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)/C(=C\C1=CC=CC=C1)/C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801190404 | |

| Record name | (2E)-4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222320-17-4, 125971-57-5 | |

| Record name | (2E)-4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222320-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801190404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.432 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Isobutyryl-3,N-diphenylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyryl-N-phenyl-3-phenylacrylamide typically involves the reaction of isobutyryl chloride with N-phenyl-3-phenylacrylamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 2-Isobutyryl-N-phenyl-3-phenylacrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyryl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isobutyryl-N-phenyl-3-phenylacrylamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of pyrrole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Isobutyryl-N-phenyl-3-phenylacrylamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of key metabolic enzymes, leading to altered cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight critical distinctions between 2-Isobutyryl-N-phenyl-3-phenylacrylamide and analogous acrylamide/phthalimide derivatives:

Key Comparative Insights

Structural Variations and Reactivity this compound features an α,β-unsaturated carbonyl system, enabling Michael addition or cyclization reactions for pyrrole synthesis . In contrast, 3-chloro-N-phenyl-phthalimide (Fig. 1 in ) contains a rigid phthalimide ring and chlorine substituent, favoring nucleophilic aromatic substitution in polymer chemistry . The 1-naphthyl group in (2E)-3-(1-Naphthyl)-N-phenylacrylamide enhances π-π stacking interactions, making it suitable for optoelectronic applications , whereas the fluorophenoxy-pyridyl moiety in N1-[2-(2-fluorophenoxy)-3-pyridyl]-3-phenylacrylamide likely enhances bioavailability and target binding in kinase inhibitors .

Pharmaceutical Relevance this compound is critical in synthesizing atorvastatin calcium, a blockbuster drug for hyperlipidemia . Its deuterated form is used in pharmacokinetic studies to track metabolic pathways . 3-Chloro-N-phenyl-phthalimide serves as a monomer for high-performance polyimides, valued for thermal stability in aerospace materials , but lacks direct pharmaceutical utility.

Commercial Availability and Cost this compound is priced at €222–761 per 5–100g, reflecting its niche industrial demand . The deuterated variant costs €312–2,107 per 5–50mg due to isotopic enrichment complexity .

Biological Activity

2-Isobutyryl-N-phenyl-3-phenylacrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article compiles and synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an isobutyryl group, a phenyl group, and a phenylacrylamide moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. The compound showed bacteriostatic effects at concentrations ranging from 1 to 8 µg/mL. Notably, it inhibited biofilm formation and reduced established biofilms, which is crucial in treating persistent infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. For instance, in assays involving human cancer cell lines such as HeLa and MCF-7, this compound exhibited IC50 values below 10 µg/mL for several derivatives. The most active compounds demonstrated potent cytotoxicity, indicating that this class of compounds may serve as promising candidates for cancer therapy .

Table 1: IC50 Values of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 16d | HeLa | <10 |

| Compound 17a | MCF-7 | <10 |

| Compound 16c | SKOV-3 | <10 |

| Compound 16f | HeLa | >60 |

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promising antioxidant activity. It was tested using various assays that measure radical scavenging capabilities. The results indicated that certain derivatives of this compound had strong antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

The mechanism underlying the biological activities of this compound is believed to involve interaction with specific molecular targets within cells. For antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential metabolic pathways. In the context of cancer cells, it is hypothesized that the compound induces apoptosis through various signaling pathways, potentially involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

Several case studies have been documented highlighting the efficacy of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the bacteriostatic effects of various concentrations of this compound on clinical strains of Staphylococcus aureus. Results showed a significant reduction in bacterial counts at lower concentrations compared to controls .

- Anticancer Screening : Another investigation focused on the cytotoxic effects on breast cancer cell lines (MCF-7). The study reported that compounds derived from this parent structure significantly inhibited cell proliferation at low concentrations, suggesting a potential therapeutic application in oncology .

Q & A

Basic: What are the optimal synthetic routes for 2-Isobutyryl-N-phenyl-3-phenylacrylamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The compound can be synthesized via nucleophilic acyl substitution or condensation reactions. For example, coupling isobutyryl chloride with N-phenyl-3-phenylacrylamide under inert conditions (e.g., nitrogen atmosphere) at 0–5°C minimizes side reactions. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 acrylamide to acyl chloride) are critical for yield optimization. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted starting materials and byproducts . Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) during structural confirmation?

Methodological Answer:

Discrepancies between NMR-derived geometries and X-ray crystallographic data may arise from dynamic effects (e.g., rotational isomerism) or crystal-packing forces. To resolve this:

- Perform variable-temperature NMR to assess conformational flexibility .

- Compare computational geometry optimization (DFT) with experimental X-ray data to identify steric or electronic influences .

- Use complementary techniques like IR spectroscopy to validate functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using DEPT-135 and COSY for acrylamide protons (δ 6.5–7.5 ppm) and isobutyryl methyl groups (δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z 308.1652 for C19H19NO2) and fragmentation patterns .

- IR Spectroscopy : Identify key stretches (C=O at ~1680 cm⁻¹, N-H at ~3300 cm⁻¹) .

Advanced: How can computational methods predict the biological activity or reactivity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding affinities with target proteins (e.g., kinases or enzymes). Validate predictions with in vitro assays .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity studies .

- MD Simulations : Assess stability in biological matrices (e.g., aqueous vs. lipid environments) using GROMACS or AMBER .

Basic: What are common impurities in this compound synthesis, and how can they be mitigated?

Methodological Answer:

- Byproducts : Unreacted acrylamide or isobutyryl chloride derivatives. Mitigate via precise stoichiometry and slow reagent addition.

- Hydrolysis Products : Control moisture by using anhydrous solvents and molecular sieves .

- Purification : Employ recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Derivatization : Synthesize analogs (e.g., fluorinated phenyl rings or modified acrylamide chains) and compare bioactivity .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical functional groups for target binding .

- In Silico SAR : Combine QSAR models (e.g., CoMFA) with experimental IC50 values to predict activity cliffs .

Table 1: Comparative Properties of Related Acrylamide Derivatives

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| This compound | 3.2 | 0.15 (Water) | 145–148 | |

| N-(3-Methylpyridin-2-yl) analog | 2.8 | 0.22 (DMSO) | 132–135 | |

| Ethyl 2-phenylacrylate | 2.5 | 0.30 (Ethanol) | 98–100 |

Advanced: What strategies address low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch Standardization : Use LC-MS to verify compound purity (>98%) across batches .

- Assay Controls : Include positive/negative controls (e.g., known kinase inhibitors) to validate experimental conditions .

- Data Normalization : Apply Z-score or percent inhibition normalization to account for inter-experimental variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.